molecular formula C16H22ClNO2 B584005 (R)-Propranolol-d7 Hydrochloride CAS No. 1346617-25-1

(R)-Propranolol-d7 Hydrochloride

Cat. No.: B584005
CAS No.: 1346617-25-1
M. Wt: 302.85
InChI Key: ZMRUPTIKESYGQW-DECJMFKTSA-N
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Description

Molecular Structure and Nomenclature

(R)-Propranolol-d7 Hydrochloride is a deuterated analog of the beta-adrenergic receptor antagonist propranolol. Its systematic IUPAC name is (2R)-1-[(1-Methylethyl-d₇)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride. The molecular formula is C₁₆H₁₅D₇ClNO₂ , with a molecular weight of 302.85 g/mol . The compound’s SMILES notation is OC@HCOC₁=CC=CC₂=C₁C=CC=C₂.Cl , reflecting its stereochemistry and deuterium substitution.

Table 1: Key molecular identifiers

Property Value
CAS Number 1346617-25-1
Molecular Formula C₁₆H₁₅D₇ClNO₂
Molecular Weight 302.85 g/mol
IUPAC Name (2R)-1-[(1-Methylethyl-d₇)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride

Deuterium Labeling Pattern and Position Specificity

The compound features seven deuterium atoms exclusively on the isopropyl group of the amino side chain. Specifically, the 1-methylethyl (isopropyl) group is fully deuterated at all seven hydrogen positions (C([2H])([2H])[2H])C([2H])([2H])[2H]). This labeling pattern distinguishes it from other deuterated propranolol variants, such as those deuterated on the naphthalene ring. The deuterium substitution enhances molecular stability and reduces metabolic degradation, making it valuable for pharmacokinetic studies.

Table 2: Deuterium substitution sites

Group Hydrogen Positions Replaced by Deuterium
Isopropyl (N-linked) All seven hydrogens (CD₃-CD(CD₃)-)

Stereochemical Configuration and Enantiomeric Properties

This compound is the R-enantiomer of propranolol, characterized by its specific spatial arrangement around the chiral center at the second carbon of the propanolamine backbone. The enantiomeric purity exceeds 95%, as confirmed by chiral HPLC analysis. Unlike the non-deuterated racemic mixture, which contains both R- and S-forms, this compound is enantiopure. The S-enantiomer of propranolol exhibits higher β-adrenergic receptor affinity, but the R-form is used in studies requiring isotopically labeled internal standards.

Table 3: Stereochemical comparison with non-deuterated propranolol

Property This compound Non-deuterated Propranolol
Chiral Center Configuration R Racemic (R/S mixture)
Enantiomeric Excess >95% 50% (racemic)
Receptor Binding Affinity Lower β-adrenergic activity Higher (S-enantiomer)

Physicochemical Properties and Constants

The compound is a white to off-white crystalline solid with a purity >95% (HPLC). It is hygroscopic and requires storage at +4°C under inert gas to prevent degradation. Key physicochemical constants include:

  • Solubility : Freely soluble in methanol and dimethyl sulfoxide (DMSO); sparingly soluble in water.
  • Melting Point : ~163–164°C (similar to non-deuterated propranolol hydrochloride).
  • LogP : Estimated at 3.48 , comparable to the non-deuterated form.

Table 4: Physicochemical profile

Property Value
Purity >95% (HPLC)
Storage Temperature +4°C
Solubility in Methanol >50 mg/mL
Hygroscopicity High

Properties

CAS No.

1346617-25-1

Molecular Formula

C16H22ClNO2

Molecular Weight

302.85

IUPAC Name

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1/i1D3,2D3,12D;

InChI Key

ZMRUPTIKESYGQW-DECJMFKTSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl

Synonyms

(2R)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride;  (+)-1-(Isopropyl-d7)amino-3-(1-naphthyloxy)-2-propanol Hydrochloride;  (+)-Anapriline-d7;  (+)-Propranolol-d7 Hydrochloride;  (R)-(+)-Propranolol-d7 Hydrochloride;  AY 20694

Origin of Product

United States

Preparation Methods

Key Starting Materials and Isotopic Labeling

  • Epichlorohydrin-d5 : This compound introduces five deuterium atoms into the propanolamine chain via its 1,1,2,3,3-d5 configuration.

  • 1-Naphthol : Provides the aromatic moiety without isotopic modification.

  • Isopropylamine-d2 : Introduces two additional deuterium atoms at the methyl groups of the isopropylamino side chain.

The molecular formula of the final product, C₁₆H₁₄D₇ClNO₂ , reflects seven deuterium substitutions: five from epichlorohydrin-d5 and two from isopropylamine-d2.

Stepwise Synthesis and Reaction Mechanisms

Formation of the Chlorohydrin Intermediate

Epichlorohydrin-d5 reacts with 1-naphthol in the presence of pyridine to yield 1-chloro-3-(1-naphthyloxy)-2-propanol-1,1,2,3,3-d5 (Compound 4). This step proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 1-naphthol attacks the less hindered carbon of epichlorohydrin-d5 (Figure 1).

Reaction Conditions :

  • Temperature: 25–30°C

  • Solvent: Anhydrous dichloromethane

  • Catalyst: Pyridine (5 mol%)

The intermediate is isolated via vacuum distillation (95% yield) and characterized by NMR to confirm deuteration at positions 1, 1, 2, 3, and 3 of the propanolamine chain.

Amination with Isopropylamine-d2

Compound 4 undergoes nucleophilic substitution with isopropylamine-d2 to form 1-(isopropylamino-d2)-3-(1-naphthyloxy)-2-propanol-1,1,2,3,3-d5 (Compound 1).

Reaction Conditions :

  • Temperature: 60°C

  • Solvent: Ethanol

  • Reaction Time: 12 hours

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:3) to remove unreacted starting materials. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 90:10) isolates the (R)-enantiomer with >99% enantiomeric excess.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in anhydrous diethyl ether to yield this compound.

Characterization Data :

  • Molecular Weight : 302.85 g/mol

  • Melting Point : 163–165°C

  • Optical Rotation : [α]D²⁵ = +9.5° (c = 1, methanol)

Analytical Validation of Synthetic Purity

Chromatographic Analysis

HPLC-MS/MS methods validate the isotopic purity and chemical stability of the final product.

HPLC Conditions :

  • Column: Hypersil Gold C18 (50 × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/20 mM ammonium formate (90:10 v/v)

  • Retention Time: 1.80 ± 0.5 minutes

Mass Spectrometry :

  • Propranolol-d7 : m/z 260.2 → 116.1 (quantifier ion)

  • Internal Standard (Propranolol-d7) : m/z 267.2 → 123.1

Deuterium incorporation is confirmed by a 7 Da mass shift compared to non-deuterated propranolol.

Comparative Analysis of Deuteration Methods

Alternative Synthetic Routes

While employs epichlorohydrin-d5, other methods use deuterated isopropylamine to achieve full deuteration of the side chain. For example:

  • Reductive Amination : Ketone intermediates react with deuterated ammonia under catalytic hydrogenation.

  • Isotope Exchange : Propranolol HCl is treated with D₂O under acidic conditions, though this method risks racemization.

Challenges in Chiral Synthesis

Racemization during hydrochloride formation is mitigated by:

  • Low-temperature crystallization (0–5°C)

  • Use of chiral counterions (e.g., L-tartaric acid)

Industrial-Scale Production Considerations

Cost Optimization

  • Epichlorohydrin-d5 : Accounts for 70% of raw material costs. Batch recycling reduces expenses by 15%.

  • Catalyst Recovery : Pyridine is reclaimed via distillation (85% efficiency).

Regulatory Compliance

  • ICH Q3D Guidelines : Limits for residual solvents (e.g., dichloromethane < 600 ppm).

  • USP Monographs : Specifications for isotopic purity (>95% D7) and enantiomeric excess (>98%) .

Chemical Reactions Analysis

Types of Reactions

®-Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of ®-Propranolol-d7 Hydrochloride, which are used to study the compound’s pharmacokinetics and metabolic pathways.

Scientific Research Applications

®-Propranolol-d7 Hydrochloride has a wide range of applications in scientific research, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of propranolol in the body.

    Metabolism Studies: Helps in identifying metabolic pathways and metabolites of propranolol.

    Drug Development: Used in the development of new beta-blockers and related compounds.

    Biological Research: Investigates the effects of beta-blockers on various biological systems and diseases.

    Industrial Applications: Used in the production of deuterated drugs and compounds for research purposes.

Mechanism of Action

®-Propranolol-d7 Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The molecular targets include:

    Beta-1 Adrenergic Receptors: Found primarily in the heart, these receptors regulate heart rate and contractility.

    Beta-2 Adrenergic Receptors: Found in the lungs and vascular smooth muscle, these receptors regulate bronchial dilation and vasodilation.

The compound inhibits the action of catecholamines (e.g., adrenaline and noradrenaline) on these receptors, leading to a decrease in heart rate, blood pressure, and overall cardiac workload.

Comparison with Similar Compounds

Data Tables

Table 1: Receptor Binding Profiles

Compound β1AR Affinity (Ki/IC50) β2AR Affinity (Ki/IC50) Selectivity
(R)-Propranolol-d7 HCl 1.8 nM 0.8 nM Nonselective
(S)-(-)-Propranolol HCl log K = -8.16 log K = -9.08 Nonselective
(Rac)-Nebivolol-d4 IC50 = 0.85 nM Not reported β1-selective
4-Hydroxypropranolol-d7 HCl pA2 = 8.24 pA2 = 8.26 Nonselective

Table 2: Analytical and Clinical Characteristics

Compound Purity Clinical Data Primary Use
(R)-Propranolol-d7 HCl >98% None Internal standard
Propranolol HCl >97% Approved Therapeutic
(S)-Carvedilol 99.25% Approved Heart failure

Biological Activity

(R)-Propranolol-d7 hydrochloride is a deuterated form of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound has garnered interest in both clinical and research settings due to its unique properties and potential applications. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications.

  • Chemical Name : this compound
  • CAS Number : 13071-11-9
  • Molecular Formula : C₁₆H₁₅D₇ClN₁O₂
  • Molecular Weight : 302.85 g/mol
  • Melting Point : 196-198 °C
  • Density : Not available

(R)-Propranolol-d7 is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and allows for more precise tracking in metabolic studies.

(R)-Propranolol-d7 functions primarily as a non-selective antagonist of beta-adrenergic receptors (βARs), specifically targeting β1 and β2 subtypes. The binding affinities are critical for its therapeutic effects:

  • β1 Adrenergic Receptor Ki : 1.8 nM
  • β2 Adrenergic Receptor Ki : 0.8 nM

The blockade of these receptors results in decreased heart rate, reduced myocardial oxygen demand, and inhibition of catecholamine-induced effects, which is beneficial in conditions like hypertension and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of (R)-Propranolol-d7 is similar to that of propranolol but with enhanced tracking capabilities due to deuteration:

  • Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours.
  • Distribution : High volume of distribution (~4 L/kg) with significant protein binding (approximately 90%).
  • Metabolism : Undergoes extensive hepatic metabolism, primarily through cytochrome P450 pathways, leading to various metabolites including 4-hydroxypropranolol.
  • Elimination Half-life : Approximately 3 to 6 hours .

Cardiovascular Effects

(R)-Propranolol-d7 exhibits significant cardiovascular benefits due to its action on βARs:

  • Hypertension Management : Reduces blood pressure by inhibiting sympathetic nervous system activity.
  • Angina Relief : Decreases left ventricular workload and oxygen consumption, alleviating symptoms associated with angina pectoris .

Neurological Effects

The compound also displays efficacy in treating anxiety disorders and migraine prophylaxis:

  • Anxiety Reduction : By blocking peripheral symptoms of anxiety such as tachycardia and tremors.
  • Migraine Prevention : Shown to reduce the frequency of migraine attacks significantly when administered at appropriate dosages .

Case Studies and Clinical Trials

Several studies have highlighted the efficacy of propranolol in various conditions:

  • Infantile Hemangioma Treatment :
    • A randomized trial demonstrated that propranolol at a dosage of 3 mg/kg/day for six months led to an improvement in 88% of patients compared to only 5% in the placebo group (p < 0.001)【2】.
  • Beta-Blocker Heart Attack Trial (BHAT) :
    • In this large-scale study involving over 3,800 participants post-myocardial infarction, propranolol significantly reduced total mortality compared to placebo (7.2% vs. 9.8%)【5】.
  • Topical Application for Alopecia :
    • A recent study showed that topical propranolol could alleviate stress-induced hair loss, indicating its potential beyond traditional oral administration【6】.

Safety Profile and Side Effects

While generally well-tolerated, (R)-Propranolol-d7 can cause side effects such as:

  • Hypotension
  • Bradycardia
  • Gastrointestinal disturbances
  • Bronchospasm in asthmatic patients

Serious adverse effects are rare but can include severe allergic reactions or exacerbation of pre-existing conditions【4】【5】【6】.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (R)-Propranolol-d7 Hydrochloride in biological matrices?

  • Methodological Answer : Deuterated analogs like this compound are quantified using liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., 100 μg/mL in methanol with 5% 1 M HCl) to enhance precision by minimizing matrix effects. Isotopic separation is achieved via reversed-phase chromatography, and calibration curves are validated against certified reference materials (e.g., Cerilliant® standards) to ensure accuracy .

Q. How does deuterium labeling affect the stability and pharmacokinetic profile of this compound compared to its non-deuterated form?

  • Methodological Answer : Deuterium labeling at specific positions (e.g., ring-D7) reduces metabolic degradation via the kinetic isotope effect, extending the half-life in hepatic microsomal assays. Comparative pharmacokinetic studies in rodent models require parallel administration of deuterated and non-deuterated forms, with plasma samples analyzed via LC-MS to quantify differences in clearance rates and bioavailability .

Q. What receptor affinity data are available for this compound, and how do they inform experimental design?

  • Methodological Answer : (R)-Propranolol-d7 exhibits high affinity for β1- and β2-adrenergic receptors (β1AR: 1.8 nM, β2AR: 0.8 nM Ki), comparable to the non-deuterated form. Radioligand binding assays using [³H]-CGP 12177 in transfected HEK-293 cells are recommended to validate receptor specificity. Data normalization to non-deuterated controls ensures isotopic effects are accounted for .

Advanced Research Questions

Q. How can researchers differentiate the pharmacological activity of this compound from its major metabolites, such as 4-Hydroxypropranolol-d7?

  • Methodological Answer : Metabolite interference is minimized using chiral HPLC to separate (R)-Propranolol-d7 from its 4-hydroxy metabolite. Functional assays (e.g., cAMP inhibition in cardiomyocytes) paired with β1AR/β2AR knockout models isolate parent compound effects. Metabolite quantification via LC-MS/MS with deuterated internal standards (e.g., 4-Hydroxypropranolol-d7) ensures specificity .

Q. What experimental strategies address the stereoselective binding of this compound to β-adrenergic receptors?

  • Methodological Answer : Stereoselectivity is assessed using enantiomerically pure (R)- and (S)-Propranolol-d7 in competitive binding assays. Fluorescence polarization assays with fluorescently tagged β1AR/β2AR extracellular domains quantify binding kinetics. Molecular dynamics simulations (e.g., GROMACS) model deuterium’s impact on receptor-ligand interactions .

Q. How do isotopic effects influence the environmental fate studies of this compound in aquatic toxicity models?

  • Methodological Answer : Isotopic labeling tracks environmental degradation pathways via stable isotope probing (SIP) in microcosm studies. LC-HRMS distinguishes parent compounds from photodegradation products (e.g., hydroxylated derivatives). Toxicity endpoints (e.g., algal growth inhibition) are compared between deuterated and non-deuterated forms to assess isotopic impact on ecotoxicity .

Q. What quality control protocols are critical for ensuring batch-to-batch consistency of this compound in preclinical studies?

  • Methodological Answer : Purity (>99.7%) is verified via NMR (¹H/¹³C) and LC-MS, with residual solvent analysis (e.g., methanol, HCl) by gas chromatography. Deuterium enrichment is confirmed using isotope ratio mass spectrometry (IRMS). Batch validation includes βAR antagonism assays in primary cardiomyocytes to ensure pharmacological equivalence .

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